5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
The compound “5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione” is a type of 1,2,4-triazole derivative . These types of compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . Two complementary pathways were proposed and successfully realized in the synthesis of representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives has been studied using NMR spectroscopy and X-ray crystallography . The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using these techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives include the preparation of N-guanidinosuccinimide, which then reacted with amines under microwave irradiation to afford the desired products . The products were successfully obtained in the reaction with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of similar 1,2,4-triazole derivatives have been reported. For instance, some compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3), and optimal oxygen balance .Scientific Research Applications
Ring Opening Reactions and Derivatives Synthesis
- The compound's derivatives undergo ring-opening reactions and can form stable cyclopentenyl and dioxine derivatives. This chemical behavior suggests potential applications in synthesizing novel organic compounds (Šafár̆ et al., 2000).
Reactions with Alkylamines
- Reactions of similar compounds with primary alkylamines result in various substituted dioxane diones. This demonstrates the compound's reactivity and potential for generating a range of chemically interesting molecules (Jeon & Kim, 2000).
Triazole Derivatives Synthesis
- Triazole derivatives, which have a range of applications in medicinal and materials chemistry, can be synthesized using this compound as a precursor (Shikhaliev et al., 2005).
Studies in Crystal Engineering
- The compound and its derivatives play a role in crystal engineering, helping to understand molecular interactions and crystal formation, which is essential in material science and pharmaceuticals (Weatherhead-Kloster et al., 2005).
Polymerization and Copolymer Synthesis
- The compound is utilized in step-growth polymerization, leading to the formation of novel copolymers. This has implications for materials science, especially in creating new types of plastics and resins (Mallakpour et al., 1996).
Glycosidation Reactions
- It plays a role in glycosidation reactions, which are critical in carbohydrate chemistry. This has implications for drug design and synthesis (Gómez-Sánchez et al., 1986).
Supramolecular Structures Study
- The compound is used in the study of supramolecular structures, contributing to our understanding of molecular assemblies and interactions (Low et al., 2002).
Metal Complexes Synthesis
- It is used in synthesizing metal complexes, which are important in catalysis and material science (Sancak et al., 2007).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c1-10(2)17-8(15)7(9(16)18-10)6(11)3-14-5-12-4-13-14/h4-5H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKAKJFOVKXCLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C(CN2C=NC=N2)N)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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